molecular formula C16H18N2O4S B4833707 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide

2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4833707
M. Wt: 334.4 g/mol
InChI Key: WRGKLDUKENWZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its high potency and potential for abuse. The chemical structure of MMB-FUBINACA is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their harmful effects on human health. In

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA involves the binding of the compound to the CB1 and CB2 receptors, which are located on the surface of cells in the brain and other parts of the body. This binding activates the receptors, leading to a cascade of chemical reactions that ultimately result in the effects of the drug. The exact mechanism of action of 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of ion channels.
Biochemical and Physiological Effects
2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA has been found to have a range of biochemical and physiological effects, including the induction of hypothermia, the suppression of locomotor activity, and the modulation of pain perception. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in the brain and other parts of the body. 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA has also been shown to have a high affinity for the CB1 receptor, which is thought to contribute to its potency and potential for abuse.

Advantages and Limitations for Lab Experiments

2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA has several advantages and limitations for lab experiments. One advantage is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses than other compounds. Another advantage is its chemical stability, which allows it to be stored for extended periods of time without degradation. However, one limitation is its potential for abuse, which requires researchers to take precautions to prevent unauthorized access to the compound. Another limitation is its limited availability, which may make it difficult for researchers to obtain the compound for their studies.

Future Directions

There are several future directions for research on 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA. One direction is the study of its long-term effects on human health, particularly its potential for addiction and dependence. Another direction is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Finally, there is a need for continued research on the mechanisms of action of synthetic cannabinoids, including 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA, in order to better understand their effects on the endocannabinoid system and their potential for harm.

Scientific Research Applications

2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Synthetic cannabinoids are compounds that mimic the effects of THC, the main psychoactive component of marijuana, by binding to cannabinoid receptors in the brain and other parts of the body. 2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide-FUBINACA has been found to be a potent agonist of the CB1 and CB2 receptors, which are the two main types of cannabinoid receptors.

properties

IUPAC Name

2-methoxy-N-methyl-5-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-6-12(7-5-11)18-23(20,21)13-8-9-15(22-3)14(10-13)16(19)17-2/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKLDUKENWZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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